Z-13-Octadecen-1-yl acetate
Overview
Description
Z-13-Octadecen-1-yl acetate: is an organic compound with the molecular formula C20H38O2 and a molecular weight of 310.5145 g/mol . It is a carboxylic ester, specifically an acetate ester, and is known for its role as a pheromone in various insect species . The compound is characterized by a long hydrocarbon chain with a double bond in the Z-configuration at the 13th carbon position and an acetate group at the terminal carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-13-Octadecen-1-yl acetate typically involves the esterification of Z-13-Octadecen-1-ol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: Industrial production of this compound often employs similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-13-Octadecen-1-yl acetate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol, Z-13-Octadecen-1-ol, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various derivatives depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Z-13-Octadecen-1-oic acid.
Reduction: Z-13-Octadecen-1-ol.
Substitution: Various esters or ethers depending on the nucleophile.
Scientific Research Applications
Chemistry: Z-13-Octadecen-1-yl acetate is used as a model compound in the study of esterification and hydrolysis reactions. It is also employed in the synthesis of more complex molecules, serving as a building block in organic synthesis .
Biology: In biological research, this compound is studied for its role as a pheromone in insect communication. It is used in behavioral studies to understand the mechanisms of pheromone detection and response in insects .
Medicine: While not directly used in medicine, the compound’s role in insect behavior has implications for pest control strategies. By understanding how insects use pheromones, researchers can develop targeted pest management techniques that reduce the reliance on chemical pesticides .
Industry: this compound is used in the formulation of pheromone traps for monitoring and controlling pest populations in agriculture. These traps are environmentally friendly and help reduce crop damage caused by insect pests .
Mechanism of Action
The mechanism of action of Z-13-Octadecen-1-yl acetate involves its interaction with specific olfactory receptors in insects. When released into the environment, the compound binds to these receptors, triggering a series of neural responses that lead to behavioral changes such as attraction or aggregation . The molecular targets are primarily located in the antennae of insects, where the pheromone-binding proteins facilitate the detection and transduction of the pheromone signal .
Comparison with Similar Compounds
E-13-Octadecen-1-yl acetate: An isomer with the double bond in the E-configuration.
Z-11-Octadecen-1-yl acetate: A similar compound with the double bond at the 11th carbon position.
Z-9-Octadecen-1-yl acetate: Another isomer with the double bond at the 9th carbon position.
Uniqueness: Z-13-Octadecen-1-yl acetate is unique due to its specific double bond position and configuration, which confer distinct biological activity as a pheromone. The Z-configuration at the 13th carbon position is crucial for its recognition by insect olfactory receptors, making it highly specific in its action .
Properties
IUPAC Name |
[(Z)-octadec-13-enyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7H,3-5,8-19H2,1-2H3/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNRRQMJESAXGJ-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7035777 | |
Record name | (Z)-13-Octadecenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7035777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60037-58-3 | |
Record name | (Z)-13-Octadecenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60037-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 13-Octadecenyl acetate, (13Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060037583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13-Octadecen-1-ol, 1-acetate, (13Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Z)-13-Octadecenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7035777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13-OCTADECENYL ACETATE, (13Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV05LXA90J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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